molecular formula C8H10N2O2 B15225997 4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Cat. No.: B15225997
M. Wt: 166.18 g/mol
InChI Key: MLFKLPWWTIBMSS-UHFFFAOYSA-N
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Description

4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable pyrrole derivative with a pyrazole precursor can lead to the formation of the desired compound through intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: Similar in structure but lacks the methyl group at the 4-position.

    4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Similar but without the carboxylic acid group.

Uniqueness

4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-5-2-3-10-7(5)4-6(9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

MLFKLPWWTIBMSS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C1=CC(=N2)C(=O)O

Origin of Product

United States

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